Methyl 2,6-dichloro-3,5-dinitrobenzoate

Descripción general

Descripción

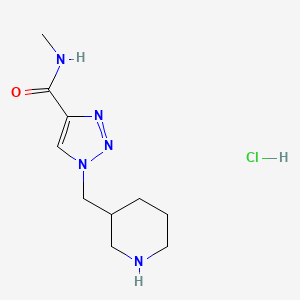

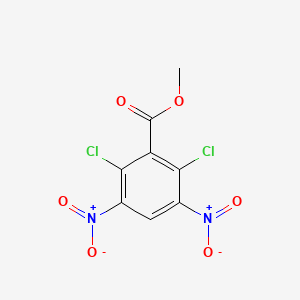

Methyl 2,6-dichloro-3,5-dinitrobenzoate (CAS Number: 1146-80-1) is a chemical compound with a molecular weight of 295.03 g/mol . Its IUPAC name is methyl 2,6-dichloro-3,5-dinitrobenzoate .

Physical And Chemical Properties Analysis

Methyl 2,6-dichloro-3,5-dinitrobenzoate has a molecular weight of 295.03 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and more would require additional information.Aplicaciones Científicas De Investigación

Kinetics of Nucleophilic Substitution Reactions : Methyl 2,6-dichloro-3,5-dinitrobenzoate has been studied in kinetic reactions with various amines. This research, exploring the nucleophilic substitution reactions with piperidine, piperazine, morpholine, and thiomorpholine, provides insights into the reaction mechanisms and thermodynamics in different solvents like methanol and benzene (Fathalla & Hamed, 2006).

Serum Creatinine Assay Development : It has been demonstrated that methyl-3,5-dinitrobenzoate reacts with creatinine, leading to improvements in analytical recovery in serum assays. This modified "acid-supernate" method shows reduced interference from other agents compared to traditional procedures, making it significant for clinical chemistry (Parekh & Sims, 1977).

Synthesis of Stereochemical Systems : The compound has been used in the synthesis of stereochemical systems, with research focusing on the crystallographic assignment of absolute stereochemistry. This is significant in understanding molecular structures and interactions, particularly in the field of organic chemistry (Kiessling, Campana, & Kastner, 2009).

Study of Molecular Structures : Investigations into the molecular structures of compounds like methyl 3,5-dinitrobenzoate have been conducted. These studies, which involve examining hydrogen bonds and molecular frameworks, are crucial for the understanding of molecular interactions and the development of new materials (Vasconcelos et al., 2006).

Participation in Aromatic Nucleophilic Substitution : This compound has been part of studies that look into the participation of o-carboxylate groups in aromatic nucleophilic substitution, providing valuable insights into organic reaction mechanisms (Muthukrishnan, Kannan, & Swaminathan, 1974).

Development of Antimicrobial Agents : Research has indicated that certain derivatives of 3,5-dinitrobenzoic acid, closely related to methyl 2,6-dichloro-3,5-dinitrobenzoate, exhibit significant antimicrobial activity against bacteria and fungi. This highlights its potential application in developing new antimicrobial compounds (Venugopal & Reddy, 2001).

Preservative Efficacy in Pharmaceuticals : Studies have been conducted on the preservative effectiveness of derivatives of 3,5-dinitrobenzoic acid in pharmaceutical products, demonstrating better efficacy than standard preservatives (Kumar, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2,6-dichloro-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O6/c1-18-8(13)5-6(9)3(11(14)15)2-4(7(5)10)12(16)17/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRONAVCUFWMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-dichloro-3,5-dinitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.